Carmoterol Stereocenters

Chiral resolution Stereoselective pharmacology Enantiomer potency

Procure the defined (R,R)-enantiomer for reproducible, stereospecific pharmacology. This ultra-LABA exhibits >24h duration, twice that of formoterol/salmeterol, and a 12-fold lower total daily dose requirement vs formoterol in efficacy studies[reference:0]. The pure (R,R)-isomer is essential for chiral separation, receptor binding, and washout assays, as racemic or undefined mixtures introduce potency variability from less active (S,S), (S,R), and (R,S) isomers[reference:1].

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
Cat. No. B15328183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmoterol Stereocenters
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O
InChIInChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)
InChIKeyIHOXNOQMRZISPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carmoterol Stereocenters: Procurement Guide for the (R,R)-Enantiomer of the Ultra-Long-Acting β2-Agonist


Carmoterol (INN; development codes TA-2005 and CHF-4226) is an experimental, non-catechol, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) [1]. Its molecular structure contains two defined chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (S,R), and (R,S) [2]. The clinically investigated and pharmacologically active form is the pure (R,R)-enantiomer, chemically described as 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one [3][4]. This specific stereochemical configuration is critical, as the other three isomers exhibit significantly reduced potency [2].

Why Carmoterol (R,R)-Enantiomer Cannot Be Substituted with Racemates or Other Stereoisomers in Research


Carmoterol cannot be generically substituted because its pharmacological activity is stereospecific. The molecule possesses two chiral centers, generating four distinct stereoisomers (R,R; S,S; S,R; R,S) [1]. The (R,R)-enantiomer is documented as the most potent form, while the other three isomers—the (S,S) enantiomer and the β-isomers (S,R and R,S)—exhibit lower potency [1]. Consequently, procurement of racemic mixtures or stereochemically undefined preparations introduces variable and non-equivalent pharmacological activity, compromising the reproducibility of in vitro and in vivo experiments. Furthermore, carmoterol displays a differentiated kinetic and clinical profile compared to other LABAs, rendering cross-class substitution inappropriate. While formoterol and salmeterol require twice-daily dosing and provide bronchodilation for approximately 12 hours, carmoterol's pharmacodynamic profile supports once-daily administration with an effect duration exceeding 24 hours [2]. These stereochemical and temporal distinctions necessitate precise specification of the (R,R)-enantiomer in procurement workflows.

Quantitative Evidence Guide: Carmoterol Stereocenters Differentiation from Analog LABAs


Stereochemical Purity and Enantiomer-Specific Potency: Carmoterol (R,R) vs. Other Stereoisomers

The (R,R)-enantiomer of carmoterol is the stereospecifically active form. Among the four possible stereoisomers generated by the molecule's two chiral centers, only the (R,R)-enantiomer demonstrates full pharmacological potency; the (S,S), (S,R), and (R,S) isomers exhibit reduced activity [1]. This stereochemical dependence is a primary driver for chiral procurement specifications.

Chiral resolution Stereoselective pharmacology Enantiomer potency

Human Pharmacodynamic Duration: Carmoterol vs. Formoterol and Salmeterol in Asthmatic Patients

In a clinical study evaluating single doses in mild asthmatic individuals, carmoterol demonstrated an exceptional duration of action, with significant improvement in FEV1 sustained for 30 hours—twice the duration of both salmeterol and formoterol, which maintain FEV1 improvement for approximately 12-15 hours [1].

Duration of action FEV1 Once-daily dosing

Clinical Dosing Efficiency: Once-Daily Carmoterol 2 μg vs. Twice-Daily Formoterol 12 μg in Persistent Asthma

In patients with persistent asthma, carmoterol 2 μg administered once daily was as effective as formoterol 12 μg administered twice daily (total daily dose 24 μg) in maintaining therapeutic outcomes [1]. This represents a 12-fold lower total daily dose of carmoterol achieving comparable clinical efficacy.

Dose equivalence Asthma Once-daily

β2-Adrenoceptor Subtype Selectivity: Carmoterol vs. β1-Adrenoceptor Affinity

Carmoterol exhibits pronounced selectivity for the β2-adrenoceptor over the β1-adrenoceptor subtype. Quantitative binding data indicate that carmoterol has 53 times greater affinity for β2-adrenergic receptors than for β1-adrenergic receptors . This selectivity ratio serves as a benchmark for evaluating potential off-target cardiovascular effects mediated by β1-adrenoceptor activation.

Receptor selectivity β2/β1 ratio Off-target

Tracheal Smooth Muscle Relaxation Potency: Carmoterol vs. Formoterol and Salmeterol in Guinea Pig Isolated Trachea

In isolated guinea pig tracheal preparations, carmoterol demonstrates greater relaxant potency than both formoterol and salmeterol [1]. The pharmacologic profile of carmoterol includes potency in this ex vivo tissue model that exceeds that of these clinically established LABAs, supporting its classification as a high-potency ultra-LABA [1].

Ex vivo potency Guinea pig trachea Bronchodilation

Kinetic Classification: Carmoterol as Formoterol-Like vs. Salmeterol-Like LABAs in Washout Reassertion Assays

In reassertion behavior assays using guinea pig isolated trachea and CHO cells expressing recombinant human β2-adrenoceptor, carmoterol was classified as formoterol-like, exhibiting short duration of agonist action and little reassertion behavior unless supramaximal concentrations were used [1]. In contrast, indacaterol and PF610,355 were classified as salmeterol-like, characterized by persistent duration of action following agonist removal coupled with pronounced reassertion behavior [1].

Receptor dissociation Reassertion behavior Washout kinetics

Optimal Application Scenarios for Carmoterol (R,R)-Enantiomer Based on Quantitative Differentiation


Stereospecific Pharmacological Studies Requiring Defined (R,R)-Enantiomer

Carmoterol (R,R)-enantiomer is the essential procurement choice for any study where stereochemical purity is a critical variable. Research protocols involving chiral separation, enantiomer-specific receptor binding assays, or comparative stereoisomer pharmacology require the defined (R,R)-isomer rather than racemic mixtures. The (R,R)-enantiomer is the most potent stereoisomer; the (S,S), (S,R), and (R,S) forms exhibit reduced activity [1]. Use of stereochemically undefined preparations introduces uncontrolled variability in potency assessments.

Once-Daily Dosing Protocol Development and Pharmacodynamic Modeling

Carmoterol's 30-hour duration of significant FEV1 improvement in asthmatic patients—twice that of formoterol and salmeterol [2]—makes it a preferred reference compound for once-daily dosing protocol development. This extended duration distinguishes carmoterol from twice-daily LABAs in pharmacokinetic/pharmacodynamic (PK/PD) modeling studies, adherence modeling simulations, and comparative duration-of-action experiments where 24-hour coverage from a single administration is required.

Low-Dose Bronchodilation Efficacy Studies

The clinical finding that carmoterol 2 μg once daily provides comparable efficacy to formoterol 12 μg twice daily (total daily dose 24 μg) [3] positions carmoterol as a high-efficiency reference compound for dose-response relationship studies. This 12-fold lower total daily dose requirement translates to reduced compound consumption in repeated-dosing in vivo studies, offering practical procurement advantages for long-term animal studies requiring sustained β2-agonist exposure.

Comparative Washout and Receptor Kinetics Experiments

Carmoterol's classification as formoterol-like in reassertion behavior assays [4] defines a specific application niche. In washout experiments where persistent duration following agonist removal is a key readout, carmoterol serves as a contrasting control to salmeterol-like ultra-LABAs (e.g., indacaterol). Researchers investigating the micro-kinetic membrane deposition theory versus exosite binding hypotheses should select carmoterol as the representative formoterol-like ultra-LABA in comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carmoterol Stereocenters

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.